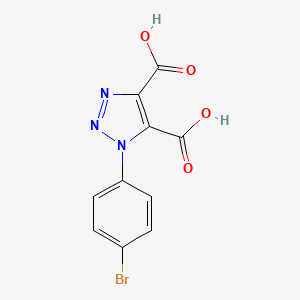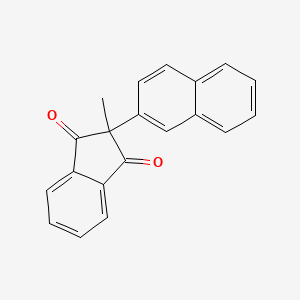
1-(4-bromophenyl)-1H-1,2,3-triazole-4,5-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromophenyl)-1H-1,2,3-triazole-4,5-dicarboxylic acid is a heterocyclic compound featuring a triazole ring substituted with a bromophenyl group and two carboxylic acid groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)-1H-1,2,3-triazole-4,5-dicarboxylic acid can be synthesized through a multi-step process involving the following key steps:
Formation of the Triazole Ring: The triazole ring is typically formed via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, 4-bromoaniline can be converted to 4-bromoazide, which then reacts with an appropriate alkyne to form the triazole ring.
Introduction of Carboxylic Acid Groups: The carboxylic acid groups can be introduced through oxidation reactions. For instance, the triazole intermediate can be subjected to oxidative conditions using reagents like potassium permanganate or chromium trioxide to introduce the carboxylic acid functionalities.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Bromophenyl)-1H-1,2,3-triazole-4,5-dicarboxylic acid can undergo various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The carboxylic acid groups can be reduced to alcohols or further oxidized to form other functional groups.
Coupling Reactions: The compound can be used in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted phenyl derivatives.
Oxidation Products: Carboxylic acids, aldehydes, or ketones.
Reduction Products: Alcohols or alkanes.
Applications De Recherche Scientifique
1-(4-Bromophenyl)-1H-1,2,3-triazole-4,5-dicarboxylic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or photonic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for drug discovery.
Mécanisme D'action
The mechanism of action of 1-(4-bromophenyl)-1H-1,2,3-triazole-4,5-dicarboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The triazole ring can act as a bioisostere for amides or other functional groups, enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1-Phenyl-1H-1,2,3-triazole-4,5-dicarboxylic Acid: Lacks the bromine substituent, which may affect its reactivity and binding properties.
1-(4-Chlorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylic Acid: Similar structure but with a chlorine atom, which can influence its electronic properties and reactivity.
1-(4-Methylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylic Acid: Contains a methyl group instead of bromine, altering its steric and electronic characteristics.
Uniqueness: 1-(4-Bromophenyl)-1H-1,2,3-triazole-4,5-dicarboxylic acid is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and influence the compound’s overall reactivity and binding properties. This makes it a valuable compound for various synthetic and research applications.
Propriétés
IUPAC Name |
1-(4-bromophenyl)triazole-4,5-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrN3O4/c11-5-1-3-6(4-2-5)14-8(10(17)18)7(9(15)16)12-13-14/h1-4H,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWRZGFFUQUGEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(N=N2)C(=O)O)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxy-4-{[(2-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B6106975.png)
![N-{1-[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B6106983.png)
![1-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]-3-(2-FLUOROBENZOYL)THIOUREA](/img/structure/B6106991.png)
![3-[(benzylamino)methylene]-5-(4-hydroxybenzylidene)-2,4-pyrrolidinedione](/img/structure/B6106994.png)
![N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-[(3-methoxyphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6106997.png)
![N-(5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-phenylacrylamide](/img/structure/B6107002.png)
![3-(2-{4-[1-(2,2-dimethylpropyl)-3-pyrrolidinyl]-1-piperidinyl}-2-oxoethyl)-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B6107017.png)
![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-(1-phenylbutyl)butanamide](/img/structure/B6107031.png)
![METHYL (5Z)-2-METHYL-4-OXO-5-[(4-{[(PROPAN-2-YL)CARBAMOYL]METHOXY}PHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B6107038.png)
![1-ethoxy-3-{[4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]amino}propan-2-ol](/img/structure/B6107040.png)
![4-methyl-2-[(3-methylbutyl)amino]-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B6107046.png)
![2-[1-(cyclohexylmethyl)-4-(3,5-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6107069.png)
![1-(4-Methylpiperazin-1-yl)-3-[4-[[(3-propan-2-yl-1,2-oxazol-5-yl)methylamino]methyl]phenoxy]propan-2-ol](/img/structure/B6107076.png)
